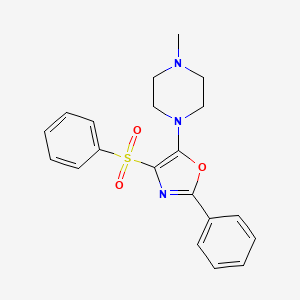

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

Descripción general

Descripción

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a piperazine moiety often interact with various neurotransmitter receptors in the nervous system, such as serotonin, dopamine, and norepinephrine receptors . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .

Mode of Action

Once “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” reaches its target, it might bind to the receptor and modulate its activity, leading to changes in the transmission of nerve signals .

Biochemical Pathways

The interaction of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” with its targets could affect various biochemical pathways related to neurotransmission, potentially influencing mood, cognition, pain perception, and other neurological functions .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on its specific mechanism of action and the physiological context in which it is used .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine" .

Actividad Biológica

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 396.55 g/mol. The structural composition includes a benzenesulfonyl group, a piperazine moiety, and an oxazole ring, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and fluid secretion.

- Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, potentially modulating pathways involved in inflammation and pain.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anticancer Activity

In studies involving cancer cell lines, derivatives of oxazole compounds have shown promising anticancer properties. For instance, related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The antiproliferative activity was assessed on various human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), revealing IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's ability to inhibit certain inflammatory mediators suggests potential use in treating inflammatory conditions. Similar benzenesulfonamide derivatives have been documented for their anti-inflammatory properties through the modulation of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antiproliferative Studies : A study evaluated the antiproliferative effects of oxazole derivatives on cancer cell lines. The results indicated that modifications to the oxazole ring could enhance activity against specific cancer types .

- Metabolite Identification : Research into the metabolism of related compounds has identified key metabolites that may contribute to their pharmacological effects. Techniques such as HPLC-MS/MS were utilized to characterize these metabolites, highlighting the importance of metabolic pathways in determining efficacy .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in conditions like glaucoma, where selective inhibition of carbonic anhydrases provided beneficial outcomes in intraocular pressure reduction .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole exhibit promising anticancer properties. For instance, derivatives have been synthesized that target specific pathways involved in cancer cell proliferation and survival. A study demonstrated that oxazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research has indicated that sulfonamide-containing compounds can exhibit activity against various bacterial strains. In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Neuropharmacological Effects

The presence of the piperazine group suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonergic and dopaminergic pathways. Preliminary studies suggest that this compound may enhance cognitive function or exhibit anxiolytic properties, warranting further investigation .

Case Study 1: Anticancer Activity

A detailed study conducted on the anticancer effects of oxazole derivatives included This compound . The study involved administering the compound to human cancer cell lines and assessing cell viability through MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 32 µg/mL for certain strains .

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBSQFDYODDFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325144 | |

| Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380575-58-6 | |

| Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.